4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid
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Overview
Description
4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid is an organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid typically involves the reaction of 1-phenyl-1H-imidazole-2-thiol with butanoic acid derivatives under specific conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and catalysts like triethylamine or potassium carbonate . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production .
Chemical Reactions Analysis
Types of Reactions
4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Triethylamine, potassium carbonate
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1H-imidazole: This compound shares the imidazole ring structure but lacks the butanoic acid moiety.
1-phenyl-1H-imidazole-2-thiol: Similar in structure but contains a thiol group instead of the butanoic acid.
4-(1H-benzo[d]imidazol-2-yl)aniline: Contains a benzimidazole ring and an aniline group, differing in the substitution pattern.
Uniqueness
4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid is unique due to its combination of the imidazole ring with a butanoic acid moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-(1-phenylimidazol-2-yl)sulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-12(17)7-4-10-18-13-14-8-9-15(13)11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUPONCNIOMGGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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